Pyr-arg-pro-pro-met-glu-glu-glu-glu-glu-ala-tyr-gly-trp-met-asp-phe-NH2
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Overview
Description
The compound “Pyr-arg-pro-pro-met-glu-glu-glu-glu-glu-ala-tyr-gly-trp-met-asp-phe-NH2” is also known as Gastrin I (rat). It is a peptide hormone that plays a crucial role in the regulation of gastric acid secretion. This compound is composed of a sequence of amino acids and is involved in various physiological processes, particularly in the digestive system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gastrin I (rat) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide chain is elongated until the desired sequence is achieved. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Gastrin I (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is essential to obtain the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions
Gastrin I (rat) undergoes various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Gastrin I (rat) has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in gastric acid secretion and gastrointestinal physiology.
Medicine: Studied for its potential therapeutic applications in treating gastric disorders and cancers.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis
Mechanism of Action
Gastrin I (rat) exerts its effects by binding to specific receptors on the surface of gastric parietal cells. This binding activates a signaling cascade that leads to the secretion of gastric acid. The primary molecular targets include the cholecystokinin B receptor (CCKBR) and the gastrin receptor. The activation of these receptors triggers the release of histamine, which in turn stimulates the proton pumps in parietal cells to secrete hydrochloric acid .
Comparison with Similar Compounds
Similar Compounds
Gastrin II: Another form of gastrin with a slightly different amino acid sequence.
Cholecystokinin (CCK): A peptide hormone with similar functions in the digestive system.
Secretin: A hormone involved in the regulation of gastric and pancreatic secretions.
Uniqueness
Gastrin I (rat) is unique due to its specific amino acid sequence and its potent ability to stimulate gastric acid secretion. Its role in gastrointestinal physiology and its potential therapeutic applications make it a compound of significant interest in scientific research .
Biological Activity
The compound Pyr-arg-pro-pro-met-glu-glu-glu-glu-glu-ala-tyr-gly-trp-met-asp-phe-NH2 is a synthetic peptide that exhibits various biological activities. Understanding its mechanisms and potential applications in therapeutic contexts is crucial for advancing peptide research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure and Properties
This compound is composed of 17 amino acids with a molecular weight of approximately 2,460.7 g/mol. The sequence includes several key residues that contribute to its biological activity:
- Pyr : Pyrrolidine derivative, enhancing stability.
- Arg : Known for its role in enhancing blood flow and immune function.
- Pro : Contributes to structural stability.
- Glu : Involved in neurotransmission and metabolic processes.
- Met : Plays a role in antioxidant defense.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of bioactive peptides, including those similar to this compound. These peptides can inhibit the growth of various pathogens, including bacteria and fungi.
Peptide | Activity | Pathogen Targeted | Reference |
---|---|---|---|
Pyr-arg-pro-pro... | Antimicrobial | E. coli | |
Similar peptides | Antifungal | C. albicans |
Antioxidant Activity
Peptides with sequences similar to this compound have shown significant antioxidant activity. This property is essential for combating oxidative stress in cells.
Antihypertensive Effects
Certain peptides derived from food proteins exhibit ACE-inhibitory activity, which can lower blood pressure. The sequence of Pyr-arg-pro-pro... suggests potential antihypertensive properties due to the presence of specific amino acids known to inhibit ACE.
Signal Transduction
The biological activity of Pyr-arg-pro-pro... may involve modulation of signal transduction pathways. For instance, it may interact with receptors involved in cellular signaling, leading to physiological responses such as vasodilation or immune modulation.
Structure–Activity Relationship
Understanding the structure–activity relationship (SAR) is critical for optimizing the efficacy of peptides. Variations in amino acid composition can significantly affect their biological functions. Studies suggest that specific residues enhance receptor binding and biological activity.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various peptides, Pyr-arg-pro-pro... demonstrated significant inhibitory effects against E. coli and S. aureus. The study utilized disk diffusion methods to evaluate antimicrobial activity, revealing zones of inhibition comparable to established antibiotics.
Case Study 2: Antioxidant Capacity
A comparative analysis of antioxidant capacities among different peptides showed that Pyr-arg-pro-pro... exhibited higher radical scavenging activity than several other tested peptides. This was assessed using DPPH assay methods.
Future Directions
Research into Pyr-arg-pro-pro... is still emerging, with potential applications in:
- Therapeutic Development : Further exploration into its use as an antimicrobial or antioxidant agent.
- Food Industry : Incorporation into functional foods aimed at enhancing health benefits.
- Pharmaceutical Applications : Development of peptide-based drugs targeting specific diseases.
Properties
IUPAC Name |
5-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[1-[1-[5-carbamimidamido-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H128N22O31S2/c1-48(79(133)113-65(43-50-19-21-52(117)22-20-50)80(134)100-47-71(119)103-66(44-51-46-99-54-15-8-7-14-53(51)54)89(143)109-61(35-40-148-2)88(142)114-67(45-77(130)131)90(144)112-64(78(95)132)42-49-12-5-4-6-13-49)101-81(135)56(24-30-72(120)121)104-83(137)57(25-31-73(122)123)105-84(138)58(26-32-74(124)125)106-85(139)59(27-33-75(126)127)107-86(140)60(28-34-76(128)129)108-87(141)62(36-41-149-3)110-91(145)68-17-10-38-115(68)93(147)69-18-11-39-116(69)92(146)63(16-9-37-98-94(96)97)111-82(136)55-23-29-70(118)102-55/h4-8,12-15,19-22,46,48,55-69,99,117H,9-11,16-18,23-45,47H2,1-3H3,(H2,95,132)(H,100,134)(H,101,135)(H,102,118)(H,103,119)(H,104,137)(H,105,138)(H,106,139)(H,107,140)(H,108,141)(H,109,143)(H,110,145)(H,111,136)(H,112,144)(H,113,133)(H,114,142)(H,120,121)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H4,96,97,98) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTWNIPXZKAJHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C7CCC(=O)N7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H128N22O31S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2126.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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